4,5-Dichloro-1,2-dithiol-3-one

Descripción

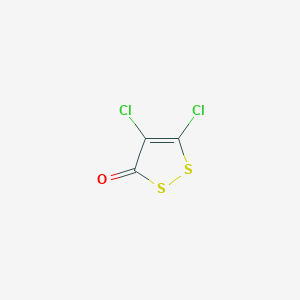

Structure

3D Structure

Propiedades

IUPAC Name |

4,5-dichlorodithiol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl2OS2/c4-1-2(5)7-8-3(1)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGSRKGWCQSATCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SSC1=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6032518 | |

| Record name | 4,5-Dichloro-3H-1,2-dithiol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4,5-Dichloro-3H-1,3-dithiol-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033151 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1192-52-5 | |

| Record name | 4,5-Dichloro-1,2-dithiol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1192-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dichloro-3H-1,2-dithiol-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1192-52-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135976 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Dichloro-3H-1,2-dithiol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dichloro-3H-1,2-dithiol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.413 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,5-DICHLORO-3H-1,2-DITHIOL-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N864R2B87O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,5-Dichloro-3H-1,3-dithiol-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033151 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

61 °C | |

| Record name | 4,5-Dichloro-3H-1,3-dithiol-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033151 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Chemical Transformations of 4,5 Dichloro 3h 1,2 Dithiol 3 One

Established Synthetic Routes to 4,5-Dichloro-3H-1,2-dithiol-3-one

The synthesis of the 1,2-dithiol-3-one core and its specific dichlorinated derivative involves distinct chemical strategies.

The synthesis of the 3H-1,2-dithiole ring system is most extensively documented for the thione analogues (3H-1,2-dithiole-3-thiones). These methods provide insight into the formation of the core heterocyclic structure. One of the most common and established methods involves the sulfurization of 1,3-dicarbonyl compounds or their equivalents. mdpi.com

For instance, 3-oxoesters can be converted to 3H-1,2-dithiole-3-thiones by reacting them with sulfurating agents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀), often in combination with elemental sulfur. mdpi.comnih.gov The reaction typically proceeds by heating the reagents in a suitable solvent like toluene. mdpi.com Other precursors for the synthesis of the 3H-1,2-dithiole-3-thione ring include dialkyl malonates, alkynes, and isopropenyl derivatives. mdpi.comnih.gov While these routes are well-established for the thione series, specific general methods for the direct synthesis of the corresponding ketone (3H-1,2-dithiol-3-one) series are not as prevalent in the literature.

Functionalization and Derivatization Strategies

The chemical reactivity of 4,5-dichloro-3H-1,2-dithiol-3-one is dominated by the presence of two chlorine atoms attached to the heterocyclic ring. The chlorine atom at the C5 position is particularly susceptible to nucleophilic attack, providing a direct pathway for functionalization and the synthesis of a wide range of derivatives.

The electron-withdrawing nature of the dithiolone ring activates the C5-chloro group towards displacement by various nucleophiles.

Primary and secondary amines readily react with 4,5-dichloro-3H-1,2-dithiol-3-one to yield 5-amino-substituted derivatives.

Aniline (B41778): The reaction with aniline proceeds smoothly to afford 5-anilino-4-chloro-3H-1,2-dithiol-3-one. A typical laboratory procedure involves stirring 4,5-dichloro-3H-1,2-dithiol-3-one with aniline in methanol (B129727), using sodium bicarbonate as a base to neutralize the hydrogen chloride formed during the reaction. iucr.org The product can be isolated in high yield after stirring at room temperature, followed by precipitation with water and crystallization. iucr.org

Piperazine (B1678402): Piperazine, a diamine, offers the potential for both mono- and di-substitution, depending on the reaction conditions. The reaction can be selectively controlled to produce either 4-chloro-5-(piperazin-1-yl)-3H-1,2-dithiol-3-one or the bis-dithiolone bridged compound, 5,5'-(piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). researchgate.net

Treating 4,5-dichloro-3H-1,2-dithiol-3-one with an excess of piperazine in methanol at room temperature selectively yields the monosubstituted product in high yield. researchgate.net Conversely, using a smaller excess of piperazine at higher temperatures can lead to a mixture of both the mono- and bis-substituted products. researchgate.net The selective synthesis of the bis-product is achieved by using a base, such as triethylamine (B128534), to facilitate the second substitution. researchgate.net

Table 1: Reaction of 4,5-Dichloro-3H-1,2-dithiol-3-one with Piperazine Data derived from Ogurtsov, et al. researchgate.net

| Entry | Piperazine (Equivalents) | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 2.5 | Methanol | 20 | 2 | 4-chloro-5-(piperazin-1-yl)-3H-1,2-dithiol-3-one | 91 |

| 2 | 1.5 | Methanol | 65 | 3 | Mixture of mono- and bis-product | - |

Ring Transformations and Cycloaddition Reactions of 4,5-Dichloro-3H-1,2-dithiol-3-one

The reactivity of the 4,5-dichloro-3H-1,2-dithiol-3-one ring system allows for a variety of transformations, making it a valuable precursor in synthetic organic chemistry. Its reactions often involve nucleophilic substitution at the chlorine-bearing carbons or chemical modification of the carbonyl group, leading to the formation of larger, more complex molecular architectures.

Formation of Bis-dithiole Compounds

A notable application of 4,5-dichloro-3H-1,2-dithiol-3-one is in the synthesis of molecules containing two dithiole units, known as bis-dithiole compounds. mdpi.com These structures are often created by linking two dithiole rings with a bifunctional nucleophile.

The reaction with piperazine is a well-documented example that demonstrates the controllable selectivity of this process. mdpi.comresearchgate.net Depending on the reaction conditions, either a mono-substitution product or a bis-dithiole compound can be selectively synthesized. mdpi.com When 4,5-dichloro-3H-1,2-dithiol-3-one reacts with an excess of piperazine in methanol at room temperature, the primary product is the mono-substituted 4-chloro-5-piperazin-1-yl-3H-1,2-dithiol-3-one. mdpi.comresearchgate.net However, by adjusting the stoichiometry and increasing the temperature, the reaction can proceed to yield the bis-product, 5,5′-(piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). mdpi.comresearchgate.net In a targeted synthesis of the bis-product, refluxing 4,5-dichloro-3H-1,2-dithiol-3-one with piperazine and triethylamine in methanol leads to a high yield of the desired compound. mdpi.com

The selective formation of these products is detailed in the table below.

Table 1: Reaction of 4,5-Dichloro-3H-1,2-dithiol-3-one with Piperazine

| Entry | Molar Ratio (Dithiole:Piperazine) | Solvent | Temperature | Time | Product(s) | Yield |

|---|---|---|---|---|---|---|

| 1 | 1:2 | Methanol | Room Temp. | 30 min | 4-chloro-5-piperazin-1-yl-3H-1,2-dithiol-3-one | High Yield |

| 2 | 2:1 | Methanol | Reflux | 2 h | 5,5′-(piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) | 89% |

Another pathway to a bis-dithiole structure involves the conversion of the carbonyl to a thione, as discussed in section 2.2.2.3. The reaction of 4,5-dichloro-3H-1,2-dithiole-3-thione with potassium thiocyanate (B1210189) unexpectedly yields a dimeric thioether, 5,5′-thiobis(4-chloro-3H-1,2-dithiole-3-thione). mdpi.com

Cycloaddition with Alkyne Derivatives

The 3-thione analogue of 4,5-dichloro-3H-1,2-dithiol-3-one is a key intermediate for cycloaddition reactions. The class of 1,2-dithiole-3-thiones is well-known to participate in 1,3-dipolar cycloadditions with alkynes to produce 1,3-dithioles. researchgate.net This type of reaction, often referred to as a Huisgen cycloaddition, is a powerful method for constructing five-membered heterocyclic rings from a 1,3-dipole and a dipolarophile (in this case, an alkyne). organic-chemistry.orgwikipedia.org

In this specific transformation, the 4,5-dichloro-3H-1,2-dithiole-3-thione molecule acts as the 1,3-dipolar component. The reaction proceeds via a concerted, pericyclic mechanism involving the 4 π-electrons from the dipole and the 2 π-electrons from the alkyne, leading to the formation of a new five-membered ring. researchgate.netorganic-chemistry.org This reaction is one of the most studied transformations for this class of polysulfur-containing heterocycles. researchgate.net

Conversion to 3-Thione Analogues

The conversion of the 3-keto group of 4,5-dichloro-3H-1,2-dithiol-3-one into a 3-thione is a critical step for enabling further reactivity, such as the cycloaddition reactions mentioned previously. While standard sulfurating agents like Lawesson's reagent are commonly used to synthesize 3H-1,2-dithiole-3-thiones from appropriate precursors, a specific and unexpected reaction has been reported for the dichloro derivative. mdpi.comnih.gov

In an attempt to synthesize a thiocyanate derivative, researchers treated 4,5-dichloro-3H-1,2-dithiole-3-thione with potassium thiocyanate (KSCN). mdpi.com This reaction did not yield the expected product. Instead, it resulted in the formation of a dimeric product, 5,5′-thiobis(4-chloro-3H-1,2-dithiole-3-thione). mdpi.comresearchgate.net The reaction is believed to proceed through the dimerization of an unstable 4-chloro-5-thiocyanato-3H-1,2-dithiol-3-thione intermediate. mdpi.com

The optimal conditions for this transformation were found to be heating the reactants in a toluene/water mixture with tetrabutylammonium (B224687) bromide (TBAB) as a phase transfer catalyst, which afforded the product in high yield. mdpi.com

Table 2: Reaction of 4,5-dichloro-3H-1,2-dithiole-3-thione with KSCN

| Entry | Solvent | Catalyst | Temperature | Time (h) | Yield of Dimer |

|---|---|---|---|---|---|

| 1 | Toluene/Water | TBAB | 100°C | 1 | 73% |

| 2 | Benzene/Water | TBAB | 80°C | 3 | 65% |

| 3 | Toluene/Water | None | 100°C | 24 | Trace |

Novel Synthetic Approaches and Catalyst Applications

4,5-Dichloro-3H-1,2-dithiol-3-one is primarily utilized as a readily available chemical intermediate and building block for the synthesis of other complex molecules, as demonstrated in the preceding sections. The literature extensively covers its reactivity and use as a precursor. However, specific reports detailing novel synthetic routes to 4,5-dichloro-3H-1,2-dithiol-3-one itself or its direct application as a catalyst in chemical transformations are not prominently featured in recent research. Its principal role remains that of a reactive substrate for constructing diverse heterocyclic frameworks.

Advanced Spectroscopic and Structural Characterization of 4,5 Dichloro 3h 1,2 Dithiol 3 One and Its Derivatives

X-ray Crystallography for Molecular and Crystal Structure Elucidation

Bond Lengths and Angles Analysis

Table 1: Selected Bond Lengths and Angles for 5-Anilino-4-chloro-3H-1,2-dithiol-3-one

| Bond/Angle | Value (Å/°) |

|---|---|

| S—S | 2.061 (2) |

| C3—S2—S1 | 94.5 (2) |

| S2—S1—C5 | 96.8 (2) |

| C5—C4—C3 | 120.5 (4) |

| C9—N8—C3 | 126.2 (4) |

Data sourced from a study on a derivative compound. amanote.com

Torsion Angles and Molecular Geometry

Torsion angles are critical in defining the three-dimensional shape of a molecule. For the 1,2-dithiol-3-one ring system, the degree of planarity is a key feature. In the case of 5-Anilino-4-chloro-3H-1,2-dithiol-3-one, the dithiole ring itself is nearly planar, but the substituent at position 5, an anilino group, is twisted out of this plane. The dihedral angle between the dithiole ring and the phenyl ring of the anilino substituent is 51.9 (7)°. amanote.com This deviation from coplanarity has significant implications for potential conjugation and electronic interactions between the two ring systems.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice is governed by a network of intermolecular interactions. In the crystal structure of 5-Anilino-4-chloro-3H-1,2-dithiol-3-one, hydrogen bonding and π–π stacking are the dominant forces. amanote.com Hydrogen bonds of the types C—H···O and N—H···O link the molecules together. amanote.com Furthermore, parallel-displaced π–π stacking interactions with a centroid-centroid distance of 3.927 (2) Å are observed between the phenyl rings of adjacent molecules, contributing to the stability of the crystal packing. amanote.com Similar interactions, particularly involving the sulfur and chlorine atoms, would be expected to play a role in the crystal packing of 4,5-dichloro-3H-1,2-dithiol-3-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For 4,5-dichloro-3H-1,2-dithiol-3-one, which lacks hydrogen atoms, ¹H NMR spectroscopy would not be informative for the parent compound itself. However, for its derivatives containing hydrogen atoms, ¹H NMR provides valuable data on their chemical environment.

Specific experimental ¹H and ¹³C NMR data for 4,5-dichloro-3H-1,2-dithiol-3-one are not detailed in the available literature. However, for derivatives, such as those resulting from the reaction with amines, the chemical shifts of the protons on the substituent groups would provide information about the electronic effects of the dithiol-3-one ring. In the ¹³C NMR spectrum of 4,5-dichloro-3H-1,2-dithiol-3-one, one would expect to observe three distinct signals corresponding to the three carbon atoms of the ring. The carbonyl carbon (C=O) would typically appear at a downfield chemical shift (around 180-200 ppm), while the two olefinic carbons attached to the chlorine atoms would resonate at chemical shifts influenced by the electronegativity of the chlorine and the electronic structure of the ring.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of chemical bonds within a molecule, providing a characteristic fingerprint. For 4,5-dichloro-3H-1,2-dithiol-3-one, the most prominent absorption band in its IR spectrum would be due to the stretching vibration of the carbonyl group (C=O). This band is typically strong and sharp, appearing in the region of 1680-1750 cm⁻¹. The exact position would be influenced by the electronic effects of the adjacent sulfur and chlorine atoms. Other characteristic vibrations would include those associated with the C=C double bond and the C-Cl bonds. While specific IR spectral data for the title compound is not provided in the searched literature, the analysis of related compounds confirms the presence of these characteristic functional group vibrations. researchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. The nominal molecular weight of 4,5-dichloro-3H-1,2-dithiol-3-one (C₃Cl₂OS₂) is approximately 187 g/mol . medchemexpress.com

Other Spectroscopic Techniques (e.g., UV/Vis, Photoluminescence, Raman) in related dithiole systems

While the primary focus remains on 4,5-dichloro-3H-1,2-dithiol-3-one, an examination of related dithiole systems using other spectroscopic techniques such as UV/Vis, photoluminescence, and Raman spectroscopy provides a broader understanding of the electronic and vibrational properties of this class of compounds.

UV/Vis Spectroscopy

The electronic absorption characteristics of dithiole and dithiolene derivatives are of significant interest. For instance, the UV/Vis/NIR spectrum of a palladium dithiolene complex, [Pd(Et2timdt)2], is marked by a very intense absorption band at 1010 nm (ε = 70,000 dm³ mol⁻¹ cm⁻¹). rsc.org Similarly, asymmetric nickel dithiolene complexes containing pendent thiophene (B33073) units, such as [Ni(Bz₂pipdt)(b-3ted)] and [Ni(Pr-i₂pipdt)(b-3ted)], exhibit intense peaks in the UV region and a single peak in the NIR region around 940 nm. researchgate.net The solvatochromic behavior of 3H-1,2-dithiole-3-thione derivatives has also been investigated, demonstrating their potential use as polarity probes. researchgate.net

Interactive Table: UV/Vis Absorption Data for Related Dithiole Systems

| Compound | Solvent/State | λmax (nm) | Molar Extinction Coefficient (ε) (dm³ mol⁻¹ cm⁻¹) | Reference |

|---|---|---|---|---|

| [Pd(Et2timdt)2] | Not specified | 1010 | 70,000 | rsc.org |

| [Ni(Bz₂pipdt)(b-3ted)] | DMF | 940 | Not specified | researchgate.net |

| [Ni(Pr-i₂pipdt)(b-3ted)] | DMF | 940 | Not specified | researchgate.net |

Photoluminescence

The photochemistry of 1,2-dithiole (B8566573) systems has been a subject of study, particularly focusing on photoisomerization. rsc.org For example, the cis form of α-[7-(5-aryl or -alkyl-1,2-dithiol-3-ylidene)]-4,5,6,7-tetrahydro-1,2-benzodithiol-3-ylidene ketones can be converted to the trans form upon irradiation in an ethanolic solution containing catalytic amounts of hydrogen chloride. rsc.org This photoproduct then reverts to the starting material through a dark process that follows first-order kinetics. rsc.org While direct photoluminescence (fluorescence or phosphorescence) data for 4,5-dichloro-3H-1,2-dithiol-3-one is not extensively reported in the literature, dithio compounds have been utilized in the design of fluorogenic probes. google.com In these systems, a dithio bond can be cleaved, leading to dequenched fluorescence of a donor fluorophore. google.com

Raman Spectroscopy

Raman spectroscopy provides valuable insights into the vibrational modes of dithiole-related structures. Studies on dithiobenzoyl substrate and product analogs binding to enzymes have utilized Raman difference spectroscopy to probe molecular interactions. unm.edu For example, in the Raman spectrum of 4-chlorobenzoyl CoA dithioester, the ring C=C stretching mode is observed at 1581 cm⁻¹. unm.edu The band at 1245 cm⁻¹, assigned to the 7a' mode, undergoes a small shift to 1250 cm⁻¹ upon binding to dehalogenase. unm.edu The most stable forms of the dithiobenzoyl moiety of 4-chlorobenzoyl dithioester and 4-hydroxybenzoyl dithioester exhibit non-planar skew structures. unm.edu Theoretical calculations at the B3LYP/6-31+G(d) level, with a scaling factor of 0.9850, have been used to aid in the assignment of vibrational modes. unm.edu

Interactive Table: Raman Spectroscopic Data for a Related Dithioester

| Compound | State | Vibrational Mode | Raman Shift (cm⁻¹) | Reference |

|---|---|---|---|---|

| 4-chlorobenzoyl CoA dithioester | Free state | Ring C=C stretch | 1581 | unm.edu |

| 4-chlorobenzoyl CoA dithioester | Free state | 7a' mode | 1245 | unm.edu |

| 4-chlorobenzoyl CoA dithioester | Bound to dehalogenase | 7a' mode | 1250 | unm.edu |

Computational Chemistry and Theoretical Investigations of 4,5 Dichloro 3h 1,2 Dithiol 3 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. For 4,5-Dichloro-3H-1,2-dithiol-3-one, DFT calculations provide fundamental information about its geometry, spectroscopic properties, and chemical reactivity. Methods like the B3LYP functional combined with a 6-31G(d,p) basis set are commonly employed for such analyses on similar heterocyclic compounds. researchgate.net

The first step in a computational study is typically geometry optimization, where the molecule's lowest-energy conformation is determined. For 4,5-Dichloro-3H-1,2-dithiol-3-one, this process involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable structure. The optimized geometry provides a theoretical three-dimensional model of the molecule. This computed structure can be validated by comparing it with experimental data, such as that obtained from X-ray crystallography. amanote.com

The electronic structure analysis, often visualized through a Molecular Electrostatic Potential (MEP) map, identifies the electron-rich and electron-deficient regions of the molecule. In a typical MEP map for a compound like this, negative potential (often colored red) would be expected around the electronegative oxygen and chlorine atoms, indicating sites susceptible to electrophilic attack. researchgate.net Positive potential regions (colored blue) would highlight areas prone to nucleophilic attack.

Table 1: Predicted Geometrical Parameters for 4,5-Dichloro-3H-1,2-dithiol-3-one from DFT Calculations Note: The following data is illustrative of typical results from a DFT/B3LYP calculation and is based on standard bond lengths for analogous structures.

| Parameter | Atoms | Predicted Value |

|---|---|---|

| Bond Length (Å) | C=O | ~1.21 |

| C=C | ~1.35 | |

| C-S | ~1.76 | |

| S-S | ~2.05 | |

| C-Cl | ~1.72 | |

| C-C(S) | ~1.48 | |

| Bond Angle (°) | O=C-S | ~125 |

| C-S-S | ~95 | |

| Cl-C=C | ~122 | |

| S-C=C | ~115 |

Following geometry optimization, DFT calculations can predict the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific mode of vibration, such as the stretching or bending of bonds. These theoretical frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra. The computational results can help assign the absorption bands in an experimental spectrum to specific molecular motions. For instance, a strong vibrational frequency would be predicted for the C=O carbonyl stretch, while other frequencies would correspond to C=C, C-Cl, and S-S bond vibrations.

Table 2: Predicted Major Vibrational Frequencies for 4,5-Dichloro-3H-1,2-dithiol-3-one Note: This table presents hypothetical data representative of DFT predictions for the primary vibrational modes.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| ν(C=O) | ~1750-1720 | Carbonyl group stretching |

| ν(C=C) | ~1600-1580 | Carbon-carbon double bond stretching |

| ν(C-Cl) | ~800-750 | Carbon-chlorine bond stretching |

| ν(S-S) | ~550-500 | Disulfide bond stretching |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and easily polarizable. taylorandfrancis.com From the HOMO and LUMO energies, other quantum chemical parameters such as electronegativity (χ), chemical hardness (η), and softness (S) can be calculated to further quantify the molecule's reactivity. researchgate.net The presence of chlorine atoms is expected to enhance the electron affinity at the LUMO, making the molecule a good electron acceptor. researchgate.net

Table 3: Predicted Quantum Chemical Parameters for 4,5-Dichloro-3H-1,2-dithiol-3-one Note: The values are illustrative, based on typical DFT calculations for similar halogenated heterocycles.

| Parameter | Symbol | Formula | Predicted Value (eV) | Significance |

|---|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | - | ~ -7.0 | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | ~ -2.5 | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | ~ 4.5 | Chemical reactivity and stability |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | ~ 4.75 | Power to attract electrons |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | ~ 2.25 | Resistance to change in electron configuration |

Molecular Dynamics (MD) Simulations

While DFT calculations focus on static structures, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. This provides a dynamic view of the compound's behavior.

Ab Initio Molecular Dynamics (AIMD) is a powerful simulation technique that uses quantum mechanical calculations (like DFT) to determine the forces between atoms at each step of a simulation. This method is particularly useful for elucidating complex reaction mechanisms, as it does not rely on pre-parameterized force fields. mdpi.com For 4,5-Dichloro-3H-1,2-dithiol-3-one, AIMD could be employed to study its reactivity with nucleophiles, such as the reaction with piperazine (B1678402). researchgate.net A simulation could track the entire reaction pathway, identifying transition states, intermediates, and the energy barriers involved, thereby providing a detailed, atomic-level understanding of how bond breaking and formation occur. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are built by calculating molecular descriptors (e.g., electronic, steric, hydrophobic properties) for a set of molecules and then using statistical methods to find a mathematical relationship between these descriptors and a measured biological endpoint. nih.gov

For 4,5-Dichloro-3H-1,2-dithiol-3-one, a QSAR study would involve synthesizing a series of its derivatives and testing their biological activity (e.g., antifungal or antibacterial). Computational descriptors for each derivative would then be calculated. A resulting QSAR model could predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. This approach helps to prioritize synthetic efforts and provides insights into the structural features essential for the desired activity. nih.govnih.gov

Mechanistic Studies using Computational Approaches

Computational methods, especially density functional theory (DFT), have become indispensable in predicting and explaining the chemical behavior of molecules like 4,5-dichloro-3H-1,2-dithiol-3-one. These theoretical studies provide insights into reaction mechanisms at a level of detail that is often inaccessible through experimental means alone.

Elucidation of Reaction Pathways and Transition States

Computational modeling has been pivotal in clarifying the reaction pathways of 4,5-dichloro-3H-1,2-dithiol-3-one with nucleophiles. A prominent example is its interaction with the enzyme β-ketoacyl-ACP synthase III (FabH), where it acts as an inhibitor. Molecular modeling and DFT calculations have been employed to elucidate the mechanism of this inhibition.

The established reaction mechanism is a Michael-type addition-elimination. researchgate.netresearchgate.netnih.gov Theoretical calculations have shown that the 5-chloro substituent plays a crucial role in directing the nucleophilic attack. Spartan modeling of 4,5-dichloro-3H-1,2-dithiol-3-one indicated that the C-5 position is the most electrophilic center in the molecule. researchgate.net

Further DFT calculations, specifically at the B3LYP/6-311G* level of theory, have been used to analyze the frontier molecular orbitals of the compound. researchgate.net The Lowest Unoccupied Molecular Orbital (LUMO) and LUMO+1 are key to understanding where a nucleophile will attack. For 4,5-dichloro-3H-1,2-dithiol-3-one, the LUMO+1 orbital has its largest coefficient located over the C5 atom. researchgate.net According to frontier molecular orbital theory, this localization of the orbital lobe indicates that C5 is the most favorable site for the formation of a new sigma bond upon nucleophilic attack. researchgate.net This theoretical finding is consistent with experimental observations of a reaction occurring at the C-5 position. researchgate.net

While detailed transition state calculations for a broad range of reactions involving 4,5-dichloro-3H-1,2-dithiol-3-one are not widely published, the principles of nucleophilic aromatic substitution (SNAr) reactions, often studied computationally, can provide a framework for understanding these processes. nih.gov Such studies typically involve calculating the energy profile of the reaction, identifying intermediate structures, and determining the activation energy of the transition state. mdpi.com

The table below summarizes the computational methods and findings regarding the reaction pathway of 4,5-dichloro-3H-1,2-dithiol-3-one.

| Computational Method | Level of Theory | Key Finding | Reference |

| Molecular Modeling | Spartan | C-5 identified as the most electrophilic center. | researchgate.net |

| Density Functional Theory (DFT) | B3LYP/6-311G* | The largest lobe of the LUMO+1 orbital is on the C5 atom, indicating it as the site for nucleophilic attack. | researchgate.net |

Analysis of Covalent Adduct Formation

A significant aspect of the reactivity of 4,5-dichloro-3H-1,2-dithiol-3-one is its ability to form covalent adducts with nucleophiles. Computational studies have been instrumental in confirming and characterizing these adducts.

In the context of its inhibition of FabH, mass spectrometry and molecular modeling have demonstrated that 4,5-dichloro-3H-1,2-dithiol-3-one forms a covalent adduct with the active site thiol of a cysteine residue (C112). researchgate.netresearchgate.netnih.gov The reaction proceeds via a Michael-type addition-elimination mechanism, where the thiol attacks the electrophilic C5 position, leading to the displacement of the chloride ion. researchgate.netresearchgate.net

Model reactions have been conducted to support this proposed mechanism. For instance, the reaction between 4,5-dichloro-3H-1,2-dithiol-3-one and N-acetylcysteine was followed by NMR spectroscopy, which confirmed that the addition-elimination reaction had occurred at the 5-position. researchgate.net This experimental result aligns with the predictions from computational modeling. researchgate.net

The formation of adducts is not limited to biological thiols. The reaction of 4,5-dichloro-3H-1,2-dithiol-3-one with piperazine has also been studied. Depending on the reaction conditions, either a mono-substituted or a di-substituted adduct can be formed, where one or both nitrogen atoms of piperazine displace the chlorine at the C5 position of the dithiol-3-one ring. researchgate.net

The table below details the findings on covalent adduct formation.

| Nucleophile | Adduct Formation Site | Supporting Evidence | Reference |

| Cysteine (in FabH) | C5-position | Mass spectrometry, molecular modeling | researchgate.netresearchgate.netnih.gov |

| N-acetylcysteine | C5-position | 1H, 13C, and 2D HMBC NMR | researchgate.net |

| Piperazine | C5-position | Synthesis and characterization of mono- and di-substituted products | researchgate.net |

Biological and Biochemical Research on 4,5 Dichloro 3h 1,2 Dithiol 3 One and Its Analogues

Antimicrobial and Antibacterial Activities

The compound 4,5-dichloro-3H-1,2-dithiol-3-one has been identified as a significant subject of interest in the search for novel antimicrobial agents due to its potent inhibitory effects on essential bacterial enzymes. Research has particularly focused on its activity against the bacterial fatty acid synthase (FAS II) pathway, a system distinct from the mammalian type I fatty acid synthase (FAS I), making it an attractive target for developing selective antibacterial compounds. nih.gov

The primary target for the antimicrobial action of 4,5-dichloro-3H-1,2-dithiol-3-one is β-ketoacyl-acyl carrier protein synthase III, commonly known as FabH. nih.govnih.gov This enzyme is crucial for bacterial viability as it catalyzes the first condensation step in the fatty acid biosynthesis pathway, a Claisen-like condensation between a short-chain acyl-CoA and malonyl-ACP. nih.gov The essential and highly conserved nature of FabH across many bacterial species has made it a prime target for the design of new antibiotics. nih.govnih.gov

4,5-Dichloro-3H-1,2-dithiol-3-one, also referred to in scientific literature as HR45, emerged as a potent inhibitor of FabH following a search of the National Cancer Institute database for compounds structurally similar to thiolactomycin, a natural product with weak FabH inhibitory activity. nih.gov Subsequent studies confirmed its significant inhibitory action against FabH isoforms from both Gram-negative and Gram-positive bacteria. nih.govnih.gov

The inhibitory action of 4,5-dichloro-3H-1,2-dithiol-3-one against FabH is achieved through the formation of a covalent adduct with the enzyme. nih.goved.ac.uk Mass spectrometry and molecular modeling studies have provided structural evidence for this covalent modification. nih.govresearchgate.net The mechanism involves a Michael-type addition-elimination reaction directed at the essential active site cysteine residue (C112) of FabH. nih.goved.ac.ukresearchgate.net

The nucleophilic thiol group of the C112 residue attacks the C-5 position of the dithiolone ring. nih.gov This attack is facilitated by the 5-chloro substituent, which acts as a leaving group. nih.goved.ac.uk The reaction results in the formation of a stable covalent bond between the enzyme and the inhibitor, with the concomitant loss of a hydrogen chloride (HCl) molecule. nih.gov This covalent modification effectively and irreversibly inactivates the enzyme. nih.govnih.gov The modification has been shown to be reversible in the presence of strong reducing agents like dithiothreitol (B142953) (DTT), which can cleave the newly formed disulfide bond and restore the native protein. nih.gov

4,5-Dichloro-3H-1,2-dithiol-3-one demonstrates potent inhibitory activity against FabH from different bacterial species, including Escherichia coli (ecFabH) and Staphylococcus aureus (saFabH). nih.govnih.gov However, its potency varies between these isoforms. The compound is a significantly more effective inhibitor of saFabH than ecFabH, showing an order of magnitude difference in its 50% inhibitory concentration (IC₅₀). nih.gov The IC₅₀ value for saFabH was reported to be 0.16 μM (or 156 nM), while the IC₅₀ for ecFabH was 2.0 μM. nih.govnih.govnih.gov Another study reported an IC₅₀ of 2.9 µM for ecFabH. medchemexpress.com This differential activity suggests that while the compound is a general FabH inhibitor, structural differences between the FabH isoforms may influence binding and reactivity. nih.gov

| Enzyme Target | Reported IC₅₀ (μM) | Reference |

|---|---|---|

| Staphylococcus aureus FabH (saFabH) | 0.16 | nih.govnih.gov |

| Escherichia coli FabH (ecFabH) | 2.0 | nih.govnih.govnih.gov |

Structure-activity relationship (SAR) studies have been crucial in understanding the molecular determinants of FabH inhibition by 1,2-dithiol-3-one analogues. These investigations have highlighted the critical role of specific substituents on the dithiolone ring for potent and irreversible enzyme inactivation. nih.gov

The chlorine atom at the C-5 position of the 1,2-dithiol-3-one ring is essential for the compound's potent and irreversible inhibitory activity against FabH. nih.govnih.gov All of the most effective inhibitors in this class possess a 5-chloro substituent. nih.govnih.gov This substituent is key to the Michael-type addition-elimination mechanism, where it acts as the necessary leaving group following the nucleophilic attack by the active site cysteine. nih.goved.ac.uk

In stark contrast, analogues where the 5-chloro substituent was replaced with an isosteric and isoelectronic trifluoromethyl group were found to be significantly poorer inhibitors. nih.govnih.gov These trifluoromethyl analogues exhibited much higher IC₅₀ values (typically ranging from 25 to >100 μM) and acted as reversible inhibitors. nih.govnih.gov They did not require a preincubation period for maximal activity, and the enzyme-inhibitor complex they formed dissociated readily, unlike the complex formed by the 5-chlorinated compounds. nih.govnih.gov This demonstrates that the 5-chloro group is fundamental to the covalent and slow-dissociating mode of inhibition that characterizes the high potency of 4,5-dichloro-3H-1,2-dithiol-3-one. nih.gov

To further explore the SAR, the oxygen atom at the C-3 position was replaced with a sulfur atom to create the corresponding 3-thione analogue, 4,5-dichloro-1,2-dithiole-3-thione. nih.gov This modification resulted in a compound with comparable inhibitory activity against both ecFabH and saFabH. nih.govnih.gov This finding suggests that the carbonyl oxygen at the C-3 position is not a critical determinant for the compound's interaction with the FabH active site, and that a thione group is well-tolerated at this position without compromising inhibitory potency. nih.gov

| Compound | Enzyme Target | Reported IC₅₀ (μM) | Reference |

|---|---|---|---|

| 4,5-Dichloro-3H-1,2-dithiol-3-one | S. aureus FabH | 0.16 | nih.gov |

| 4,5-Dichloro-1,2-dithiole-3-thione | S. aureus FabH | Comparable to 3-one | nih.gov |

| 4,5-Dichloro-3H-1,2-dithiol-3-one | E. coli FabH | 2.0 | nih.gov |

| 4,5-Dichloro-1,2-dithiole-3-thione | E. coli FabH | Comparable to 3-one | nih.gov |

Structure-Activity Relationships (SAR) for FabH Inhibition

Effects of Other Substituents (e.g., Trifluoromethyl, Phenyl)

The introduction of various substituents, such as trifluoromethyl (CF3) and phenyl groups, onto heterocyclic scaffolds can significantly influence their biological activity. While direct studies on 4,5-Dichloro-3H-1,2-dithiol-3-one analogues bearing these specific substituents are not extensively documented in publicly available research, the known effects of these groups on other, related molecular structures provide valuable insights into their potential impact.

The trifluoromethyl group is a common feature in many pharmaceuticals due to its ability to enhance properties like metabolic stability and lipophilicity. nih.govnih.gov The strong carbon-fluorine bond makes the CF3 group resistant to enzymatic degradation, which can lead to improved bioavailability and a longer duration of action. nih.gov In the context of anticancer drug design, the incorporation of a trifluoromethyl group has been shown to increase the potency of various compounds. nih.govrsc.org For example, studies on isoxazole-based molecules demonstrated a significant enhancement in anticancer activity against breast cancer cell lines upon the introduction of a trifluoromethyl group. rsc.org Similarly, research on thiazolo[4,5-d]pyrimidine (B1250722) derivatives found that analogues containing a trifluoromethyl group exhibited notable in vitro cytotoxicity against several human cancer cell lines. nih.gov

Phenyl groups , when attached to a heterocyclic core, can also modulate biological activity. The presence of a phenyl ring can influence the molecule's ability to interact with biological targets through various non-covalent interactions, such as pi-stacking and hydrophobic interactions. The substitution pattern on the phenyl ring itself can further fine-tune the electronic and steric properties of the entire molecule, impacting its pharmacological profile. For instance, in a series of 1,2,3-triazol-1-yl)quinolin-2(1H)-ones, derivatives with a phenyl group on the triazole moiety showed greater antiproliferative action compared to those with a methyl group. mdpi.com Furthermore, the synthesis of 5-phenyl-3H-1,2-dithiole-3-thione has been documented, indicating the feasibility of incorporating phenyl groups into the dithiole ring system. nih.gov

While the direct impact of trifluoromethyl and phenyl substituents on the biological activity of 4,5-Dichloro-3H-1,2-dithiol-3-one remains an area for further investigation, the established roles of these functional groups in medicinal chemistry suggest that such analogues could exhibit modified, and potentially enhanced, pharmacological properties.

Anticancer and Chemopreventive Properties

The 1,2-dithiole (B8566573) class of compounds has garnered significant attention for its potential in cancer prevention and treatment. Research has highlighted several mechanisms through which these compounds, including 4,5-Dichloro-3H-1,2-dithiol-3-one and its related structures, may exert their anticancer effects.

A key aspect of the chemopreventive activity of 1,2-dithiole-3-thiones is their ability to induce phase II detoxification enzymes. These enzymes play a crucial role in protecting cells from the harmful effects of carcinogens and other toxins by converting them into less reactive and more easily excretable forms.

Research has shown that 3H-1,2-dithiole-3-thione (D3T) is a potent inducer of phase II enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and glutathione (B108866) S-transferases (GSTs). The induction of these protective enzymes is a critical mechanism for cancer chemoprevention.

Certain 1,2-dithiole derivatives have been investigated for their ability to induce DNA damage in cancer cells, a key mechanism for many anticancer agents. Some structurally related 1,2-dithiolan-3-one 1-oxides have been shown to be thiol-dependent DNA-cleaving agents. This process is thought to involve the generation of reactive oxygen species (ROS), which can lead to oxidative damage to DNA and other cellular components, ultimately triggering cell death. The production of ROS, such as hydrogen peroxide, may be a contributing factor to the genotoxic and cell-signaling properties of some sulfur-containing compounds.

The transcription factor activator protein-1 (AP-1) is often implicated in cancer development and progression, as it regulates the expression of genes involved in cell proliferation, survival, and invasion. The inhibition of AP-1 activity is therefore a promising strategy for cancer therapy.

Studies have demonstrated that thioglucoside conjugates of 4-chloro-1,2-dithiol-3-one can inhibit AP-1-dependent transcriptional activity in murine epidermal cells. nih.gov This inhibition of a key signaling pathway involved in tumorigenesis highlights another potential mechanism for the anticancer effects of these compounds.

The anticancer potential of 4,5-Dichloro-3H-1,2-dithiol-3-one and its analogues has been evaluated in both laboratory cell cultures (in vitro) and in animal models (in vivo).

In vitro studies have shown that thioglucoside conjugates of 4-chloro-1,2-dithiol-3-one exhibit cancer-preventive properties in a mouse epidermal cell model. nih.gov Furthermore, one of these conjugates demonstrated antitumor activity in a solid Ehrlich carcinoma model in mice, indicating its potential efficacy in a living organism. nih.gov The broader class of 1,2-dithiole derivatives has also been the subject of numerous in vitro and in vivo studies, with many compounds showing promising activity against various cancer cell lines and in animal models of cancer.

| Compound/Analogue | Study Type | Model System | Observed Effect | Reference |

| Thioglucoside conjugates of 4-chloro-1,2-dithiol-3-one | In Vitro | Mouse epidermal JB6Cl41 P+ cells | Cancer-preventive properties | nih.gov |

| Thioglucoside conjugate of 4-chloro-1,2-dithiol-3-one | In Vivo | CD1 mice with solid Ehrlich carcinoma | Antitumor activity | nih.gov |

| 1,2-dithiole-3-thione fluoroquinolone esters | In Vitro | 60 human cancer cell lines | Anticancer activity against renal and other cancer cells | researchgate.net |

| 5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione-based fibrates | In Vivo | Hyperlipidemic mice | Hepatoprotective effect | nih.gov |

Other Pharmacological Activities of 1,2-Dithiole Derivatives (General Context)

Beyond their anticancer properties, the family of 1,2-dithiole derivatives exhibits a wide range of other pharmacological activities. nih.gov These compounds have been investigated for their potential as:

Antioxidants: Many 1,2-dithiole derivatives possess antioxidant properties, which contribute to their protective effects against cellular damage caused by oxidative stress. nih.gov

Chemotherapeutic agents: This class of compounds has shown activity against various pathogens.

Antithrombotic agents: Some derivatives have been explored for their potential to prevent the formation of blood clots.

Radioprotective agents: There is evidence to suggest that certain 1,2-dithioles can protect cells and tissues from the damaging effects of radiation. nih.gov

Anti-HIV agents: Some 1,2-dithiole compounds have demonstrated activity against the human immunodeficiency virus. nih.gov

This broad spectrum of biological activity underscores the therapeutic potential of the 1,2-dithiole scaffold in various disease contexts.

Antitumor and Antioxidant Properties

The class of compounds known as dithiolethiones, to which 4,5-Dichloro-3H-1,2-dithiol-3-one belongs, are recognized for their antioxidative and chemotherapeutic properties. nih.gov These compounds exert their effects in part by activating the antioxidant response element, which in turn leads to the transcription of cytoprotective phase II enzymes. nih.gov This mechanism contributes to their potential as cancer-preventive agents. nih.govnih.gov

While direct studies on the antioxidant properties of 4,5-Dichloro-3H-1,2-dithiol-3-one are not extensively documented in the reviewed literature, research on its analogues provides significant insights. For instance, thioglycoside conjugates of the related compound 4-chloro-1,2-dithiol-3-one have demonstrated cancer-preventive properties in mouse epidermal cells and antitumor activity in vivo. researchgate.net These conjugates were also found to inhibit AP-1-dependent transcriptional activity, a pathway often implicated in cancer development. researchgate.net

The broader class of dithiolethiones has been shown to modulate the activity of key proteins in cellular health and disease, including glutathione S-transferase and cyclooxygenases. nih.gov Furthermore, the unsubstituted parent compound, 1,2-dithiole-3-thione, is noted as a potent inducer of these protective enzymes. oxfordvitality.co.uk

Analogues of 4,5-Dichloro-3H-1,2-dithiol-3-one, such as various 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) derivatives, have also been synthesized and evaluated for their antioxidant and anticancer activities. For example, certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones have shown promising antioxidant activity, with some compounds exhibiting radical scavenging capabilities comparable to the standard antioxidant Trolox. mdpi.com Similarly, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been identified with antioxidant activity surpassing that of ascorbic acid. nih.gov

Table 1: Antitumor and Antioxidant Activity of 4,5-Dichloro-3H-1,2-dithiol-3-one Analogues

| Compound/Analogue | Activity | Research Findings |

| Thioglycoside conjugates of 4-chloro-1,2-dithiol-3-one | Cancer-preventive, Antitumor | Demonstrated cancer-preventive properties in mouse epidermal cells and in vivo antitumor activity. Inhibited AP-1-dependent transcriptional activity. researchgate.net |

| Dithiolethiones (general class) | Antioxidative, Chemopreventive | Activate the antioxidant response element and transcription of cytoprotective phase II enzymes. nih.govnih.gov |

| 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones | Antioxidant | Certain derivatives displayed promising DPPH radical scavenging activity. mdpi.com |

| 3-[(4-Methoxyphenyl)amino]propanehydrazide derivatives | Antioxidant | Some derivatives showed higher antioxidant activity than ascorbic acid. nih.gov |

| 5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles | Antiproliferative | Showed significant activity against human cancer cell lines, with some compounds having lower ID50 values than cisplatin. nih.gov |

Chemotherapeutic and Antithrombotic Effects

Dithiolethiones, as a chemical class, are noted for their chemotherapeutic and antithrombotic activities. nih.gov This suggests that 4,5-Dichloro-3H-1,2-dithiol-3-one may possess similar properties. The chemotherapeutic potential is linked to their ability to induce phase 2 detoxifying enzymes, which can help in neutralizing carcinogens. nih.gov Oltipraz, a well-studied dithiolethione, has demonstrated the ability to inhibit carcinogenesis in various animal models by enhancing the detoxification of specific carcinogens. nih.govoxfordvitality.co.uk

The antithrombotic effects of sulfur-containing compounds have also been observed in derivatives from natural sources like garlic. researchgate.net While direct evidence for the antithrombotic activity of 4,5-Dichloro-3H-1,2-dithiol-3-one is not available in the reviewed literature, the general properties of related compounds are suggestive. Studies on oral antithrombotic therapies have highlighted the role of antioxidant effects in their mechanism of action, a property shared by dithiolethiones. mdpi.com

Table 2: Chemotherapeutic and Antithrombotic Potential of Dithiolethiones

| Compound Class | Effect | Mechanism/Observation |

| Dithiolethiones | Chemotherapeutic | Induction of phase 2 detoxifying enzymes, inhibition of carcinogenesis in animal models. nih.govnih.gov |

| Dithiolethiones | Antithrombotic | General property of the chemical class. nih.gov |

| Organosulfur compounds (from garlic) | Antithrombotic | Demonstrates the potential of sulfur-containing compounds in this area. researchgate.net |

Radioprotective Properties

Research into the radioprotective capabilities of 1,2-dithiol-3-thione and its analogues has shown significant promise. A study evaluating several of these compounds in vitro demonstrated that they can offer substantial protection against radiation. nih.gov

In this study, various 1,2-dithiol-3-thione and dithioester compounds were tested for their ability to protect EMT6 cells from radiation. The 5-(2-thienyl)-1,2-dithiol-3-thione was particularly effective, yielding a radiation protection factor (RPF) of 2.7. nih.gov Other analogues, such as methyl 3-piperidino-2-phenylpropenedithiocarboxylate and the iodide salt of 4-ethoxycarbonyl-5-(2-thienyl)-1,2-dithiol-3-thione, also showed significant radioprotective effects with RPF values of 2.7 and 2.6, respectively. nih.gov In contrast, Oltipraz was found to be less effective, with an RPF of only 1.1. nih.gov

Table 3: Radioprotective Factors of 1,2-Dithiol-3-thione Analogues

| Compound | Radiation Protection Factor (RPF) |

| 5-(2-thienyl)-1,2-dithiol-3-thione | 2.7 nih.gov |

| methyl 3-piperidino-2-phenylpropenedithiocarboxylate | 2.7 nih.gov |

| iodide salt of 4-ethoxycarbonyl-5-(2-thienyl)-1,2-dithiol-3-thione | 2.6 nih.gov |

| methyl 3-cyclohexylamino-2-phenylpropenedithiocarboxylate | 2.6 nih.gov |

| methyl 3-morpholino-3-thienyl-2-methylpropenedithiocarboxylate | 2.0 nih.gov |

| 4-ethoxycarbonyl analogue | 1.7 nih.gov |

| methyl 3-morpholino-3-(2-pyrazinyl)-2-methylpropenedithiocarboxylate | 1.6 nih.gov |

| 4-methyl analogue | 1.2 nih.gov |

| Oltipraz | 1.1 nih.gov |

Anti-HIV Activity

While there is no direct evidence of anti-HIV activity for 4,5-Dichloro-3H-1,2-dithiol-3-one in the reviewed scientific literature, numerous studies have demonstrated the potent anti-HIV activity of its structural analogues.

One area of research has focused on DCK-thiolactone analogs. nih.gov Among these, 4-Methyl-3',4'-di-O-(-)-camphanoyl-(+)-cis-khelthiolactone exhibited extremely potent activity against HIV-1 replication in H9 lymphocyte cells, with an EC50 value of 0.00718 µM. nih.gov

Another class of analogues, 2,3-diaryl-1,3-thiazolidin-4-(thi)ones, has also been investigated. Several derivatives were found to be effective inhibitors of HIV-1 replication. nih.gov Similarly, novel 1H,3H-thiazolo[3,4-a]imidazo[4,5-b]pyridines, such as 1-(2',6'-dichlorophenyl) and 1-(2',6'-difluorophenyl) derivatives, have shown reproducible in vitro anti-HIV activity. nih.gov

Furthermore, the synthesis of 2',3'-dideoxy-4'-thionucleoside analogues has yielded compounds with inhibitory activity against HIV. Notably, 2',3'-Dideoxy-4'-thiocytidine displayed significant, albeit modest, in vitro activity against the virus. nih.gov

Table 4: Anti-HIV Activity of Analogues

| Analogue Class | Specific Compound Example | Activity |

| DCK-thiolactone analogs | 4-Methyl-3',4'-di-O-(-)-camphanoyl-(+)-cis-khelthiolactone | EC50 of 0.00718 µM against HIV-1 replication. nih.gov |

| 2,3-diaryl-1,3-thiazolidin-4-(thi)ones | Various derivatives | Effective inhibitors of HIV-1 replication. nih.gov |

| 1H,3H-thiazolo[3,4-a]imidazo[4,5-b]pyridines | 1-(2',6'-dichlorophenyl) derivative | Reproducible in vitro anti-HIV activity. nih.gov |

| 2',3'-dideoxy-4'-thionucleosides | 2',3'-Dideoxy-4'-thiocytidine | Significant in vitro anti-HIV activity. nih.gov |

Applications in Chemical Synthesis and Materials Science Beyond Biological

Use as a Building Block in Organic Synthesis

The electrophilic nature of the carbon atoms attached to the chlorine atoms, as well as the carbonyl group, makes 4,5-Dichloro-3H-1,2-dithiol-3-one an excellent substrate for reactions with nucleophiles. This reactivity is the foundation of its use as a versatile building block in organic synthesis.

The dichlorodithiolone core can be readily modified to generate a variety of other heterocyclic systems. The chlorine atoms are susceptible to nucleophilic substitution, allowing for the introduction of different functional groups and the construction of new ring systems.

One notable example is the reaction of 4,5-dichloro-3H-1,2-dithiol-3-one with diamines. For instance, its reaction with piperazine (B1678402) can yield both mono- and di-substituted products, depending on the reaction conditions. This provides a straightforward route to novel piperazine-containing dithiolones.

Furthermore, the reaction of 4,5-dichloro-3H-1,2-dithiol-3-one with other nucleophiles can lead to the formation of various other heterocyclic structures. For example, it is a potential precursor for the synthesis of dithiolopyrrolones, a class of antibiotics characterized by a 4H- wikipedia.orgnih.govdithiolo[4,3-b]pyrrol-5-one skeleton. nih.govnih.govrsc.org These compounds have garnered significant interest due to their biological activities. nih.govnih.govrsc.org The synthesis of these complex molecules often involves the construction of the core heterocyclic framework, a process where a versatile starting material like 4,5-dichloro-3H-1,2-dithiol-3-one could be instrumental.

The reaction with 2-cyanothioacetamides under diazo group transfer conditions can lead to the formation of functionalized 1,2,3-thiadiazoles. nih.gov This highlights the adaptability of the dithiolone core in constructing different five-membered heterocyclic rings. Similarly, reactions with monosubstituted glyoximes can be a pathway to substituted 1,2,5-thiadiazoles. researchgate.net

Role in the Synthesis of Coordination Complexes

The sulfur atoms in the 1,2-dithiol-3-one ring and its derivatives can act as ligands, binding to metal ions to form coordination complexes. These complexes, often referred to as metal dithiolene complexes, have been the subject of extensive research due to their interesting electronic and magnetic properties. wikipedia.org

While direct synthesis of coordination complexes from 4,5-dichloro-3H-1,2-dithiol-3-one is not extensively documented in readily available literature, the preparation of metal dithiolene complexes from related 1,2-alkenedithiolates is a well-established field. wikipedia.org These methods typically involve the reaction of an alkali metal salt of the dithiolate with a metal halide. wikipedia.org Derivatives of 4,5-dichloro-3H-1,2-dithiol-3-one, where the chlorine atoms are substituted with other functional groups, could serve as precursors to the necessary dithiolate ligands.

The resulting metal dithiolene complexes, with metals such as nickel, palladium, and platinum, exhibit a range of geometries and electronic structures. ajol.inforesearchgate.net These properties are influenced by the nature of the metal and the substituents on the dithiolene ligand. The investigation of such complexes is crucial for the development of new catalysts and materials with tailored electronic properties.

Potential in Material Science Applications (e.g., organic electronics)

The field of materials science, particularly organic electronics, is constantly seeking new molecules with specific electronic properties. Sulfur-rich heterocyclic compounds are of particular interest due to their potential to form conductive materials. One of the most prominent examples is tetrathiafulvalene (B1198394) (TTF), an organosulfur compound that has been extensively studied for its ability to form highly conductive charge-transfer salts. wikipedia.org

The synthesis of TTF and its derivatives often involves the coupling of 1,3-dithiole-2-thione (B1293655) or 1,3-dithiole-2-one building blocks. wikipedia.org Given its structure, 4,5-dichloro-3H-1,2-dithiol-3-one is a potential precursor to substituted dithiole-2-one moieties, which could then be used in the synthesis of novel TTF analogues. The electronic properties of these TTF derivatives can be fine-tuned by the nature of the substituents on the dithiole rings.

The resulting materials have potential applications in various areas of organic electronics, including as components of organic conductors, field-effect transistors, and sensors. The ability to synthesize a variety of substituted TTF derivatives from a common precursor like 4,5-dichloro-3H-1,2-dithiol-3-one would be a significant advancement in the development of new functional materials. While direct use of this specific dichlorodithiolone in commercial organic electronic devices is not yet established, its role as a versatile building block continues to be an area of active research.

Environmental and Ecotoxicological Considerations Mechanistic

Environmental Fate and Degradation Pathways (General Dithiole Context)

The environmental persistence and fate of 4,5-dichloro-3H-1,2-dithiol-3-one, as an organochlorine compound, are governed by its chemical structure and the surrounding environmental conditions. Organochlorine compounds are generally characterized by their chemical stability, low water solubility, and high lipid solubility, which contributes to their persistence in the environment and potential for bioaccumulation in fatty tissues of organisms. nih.govchesci.com While specific data on 4,5-dichloro-3H-1,2-dithiol-3-one is limited, the environmental behavior of related organochlorine pesticides and dithiole compounds provides a basis for predicting its environmental journey. nih.gov

The degradation of such compounds in the environment can occur through both abiotic (non-biological) and biotic (biological) processes. snu.ac.krnih.gov

Abiotic Degradation:

Hydrolysis: The addition of a water molecule can break down the chemical structure. This process is often influenced by pH, with acidic or basic conditions potentially accelerating the degradation. snu.ac.kr

Photolysis: Sunlight, particularly UV radiation, can induce redox reactions that break down the compound, especially when it is present on surfaces or in clear, shallow waters where light can penetrate. snu.ac.kr However, the tendency of organochlorines to adsorb to soil and sediment can limit the effectiveness of photolysis. nih.gov

Redox Reactions: Chemical oxidation or reduction reactions, potentially catalyzed by minerals or other reactive species in the environment, can also contribute to the transformation of the compound. snu.ac.kr Techniques like Fenton oxidation, which uses hydroxyl radicals, have been shown to be effective in degrading organochlorine pesticides. mdpi.com

Biotic Degradation:

Microbial degradation is a primary pathway for the breakdown of many organic pollutants in soil and water. juniperpublishers.com Microorganisms may utilize the compound as a source of carbon and energy, or it may be degraded through cometabolism, where the breakdown occurs fortuitously by enzymes involved in other metabolic pathways. snu.ac.kr The rate of microbial degradation is dependent on various factors, including the microbial population present, temperature, moisture, and the availability of the compound. juniperpublishers.com For chlorinated compounds, reductive dechlorination, where chlorine atoms are removed, is a key biotic process often carried out by specific bacteria like Dehalococcoides. nih.govau.dk

The persistence of organochlorine compounds can be significant, with half-lives in soil ranging from moderate (around 60 days) to very high (up to 15 years for compounds like DDT). chesci.com This persistence increases the likelihood of transport into various environmental compartments, including water systems and the atmosphere. nih.govchesci.com

Table 1: Predicted Environmental Fate and Degradation Pathways for 4,5-Dichloro-3H-1,2-dithiol-3-one (based on general dithiole and organochlorine context)

| Process | Description | Influencing Factors | Relevance |

| Persistence & Bioaccumulation | Due to its organochlorine nature, the compound is expected to be persistent in the environment and have a high potential for bioaccumulation in the fatty tissues of organisms. nih.govchesci.com | Lipophilicity, low water solubility, chemical stability. nih.gov | High |

| Abiotic Degradation | Chemical breakdown without the involvement of living organisms. Includes hydrolysis, photolysis, and redox reactions. snu.ac.kr | pH, sunlight exposure, presence of reactive chemical species. snu.ac.kr | Moderate to High |

| Biotic Degradation | Breakdown by microorganisms in soil and water. juniperpublishers.com Can involve processes like reductive dechlorination. nih.gov | Microbial populations, temperature, moisture, nutrient availability. juniperpublishers.com | High |

Mechanistic Ecotoxicology (based on predicted interactions)

The ecotoxicological effects of 4,5-dichloro-3H-1,2-dithiol-3-one are predicted to stem from the high reactivity of its dithiol-3-one ring system. This class of compounds contains an electrophilic sulfur atom, making it reactive towards nucleophilic biological molecules, particularly the thiol groups (-SH) found in the amino acid cysteine. nih.gov

The primary mechanism of toxicity is likely the covalent modification of critical cysteine residues in proteins. nih.gov This modification, a form of post-translational modification, can alter the protein's structure and function, leading to a cascade of downstream effects and cellular dysfunction. nih.gov This reactivity with protein thiols is a key "redox sensor" mechanism in cell signaling. nih.gov

Based on studies of structurally related compounds, such as the isothiazolinone biocide 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT), several specific ecotoxicological mechanisms can be predicted for 4,5-dichloro-3H-1,2-dithiol-3-one in aquatic organisms:

Enzyme Inhibition: Many enzymes rely on cysteine residues in their active sites for catalytic activity. The reaction of the dithiol-3-one with these residues can lead to irreversible enzyme inhibition, disrupting essential metabolic pathways. For example, 4,5-dichloro-3H-1,2-dithiol-3-one is known to be an inhibitor of E. coli FabH, an enzyme involved in fatty acid synthesis. medchemexpress.com

Disruption of Redox Homeostasis: The reaction with low molecular weight thiols like glutathione (B108866) (GSH), a major cellular antioxidant, can deplete the cell's antioxidant defenses. This can lead to an increase in reactive oxygen species (ROS) and a state of oxidative stress, causing damage to lipids, proteins, and DNA.

Developmental Cardiotoxicity: Studies on DCOIT have demonstrated that exposure can lead to cardiac defects in the larvae of marine medaka. nih.gov These effects were linked to the upregulation of cardiac-related genes, a decrease in heart size, and an accelerated heartbeat. nih.gov

Endocrine Disruption: The DCOIT study also identified hyperthyroidism as a cause of its developmental cardiotoxicity, suggesting that these types of chlorinated heterocyclic compounds can interfere with the thyroid hormone system. nih.gov At low, environmentally relevant concentrations, DCOIT exposure in female parent fish led to higher levels of the triiodothyronine (T3) hormone in their offspring, which was associated with an accelerated heart rate. nih.gov

Epigenetic Modifications: At higher concentrations, DCOIT was found to alter the methylome imprinting in the offspring of exposed fish, which was linked to cardiac dysfunction. nih.gov This suggests a potential for transgenerational effects, where the impacts of exposure are passed down to subsequent generations through epigenetic mechanisms. nih.gov

Given the structural similarities and the known reactivity of the dithiol-3-one functional group, it is plausible that 4,5-dichloro-3H-1,2-dithiol-3-one exerts its ecotoxicological effects through a combination of these mechanisms, posing a significant risk to non-target aquatic organisms. nih.gov

Table 2: Predicted Mechanistic Ecotoxicology of 4,5-Dichloro-3H-1,2-dithiol-3-one

| Mechanism | Predicted Biological Interaction | Potential Consequence | Supporting Evidence Context |

| Protein Thiol Modification | The electrophilic dithiol-3-one ring reacts with nucleophilic cysteine thiol groups in proteins. nih.gov | Enzyme inhibition, disruption of protein function, altered cell signaling. nih.gov | General reactivity of electrophiles with biological thiols. nih.gov Known inhibitor of E. coli FabH. medchemexpress.com |

| Oxidative Stress | Depletion of cellular antioxidants like glutathione. | Increased levels of reactive oxygen species, cellular damage. | Common mechanism for reactive electrophiles. |

| Endocrine Disruption | Interference with the thyroid hormone system. | Developmental toxicity, such as cardiac defects. nih.gov | Observed with the structurally similar compound DCOIT. nih.gov |

| Epigenetic Alteration | Changes in DNA methylation patterns in offspring of exposed organisms. | Transgenerational toxicity, including cardiac dysfunction. nih.gov | Observed with DCOIT at higher concentrations. nih.gov |

Q & A

Q. What is the mechanism by which 4,5-Dichloro-3H-1,2-dithiol-3-one inhibits bacterial FabH enzymes?

The compound acts via a Michael-type addition-elimination reaction, where the 5-chloro substituent directs nucleophilic attack by the catalytic cysteine (C112) in FabH, forming a covalent adduct. This irreversible modification disrupts fatty acid biosynthesis in bacteria by targeting the essential β-ketoacyl-ACP synthase III (FabH) enzyme. Mass spectrometry and molecular modeling confirm the covalent binding mechanism .

Q. What experimental methodologies are recommended for confirming covalent adduct formation between the compound and target enzymes?

Use non-reducing LC-MS to detect adduct formation (mass shift ~150 Da due to Cl elimination) and peptide mapping after trypsin digestion. Reductive agents like DTT can reverse the adduct, providing a control. Additionally, alkylation with N-ethylmaleimide (NEM) prior to inhibitor treatment prevents adduct formation, validating specificity .

Q. How should researchers handle safety precautions when working with 4,5-Dichloro-3H-1,2-dithiol-3-one?

The compound is classified as acutely toxic (oral, Category 3) and a skin irritant (Category 2). Use PPE (gloves, lab coat), work in a fume hood, and avoid inhalation or direct contact. Store in a cool, dry place away from reducing agents .

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic data when studying covalent modifications by this compound?

If crystallography fails (e.g., due to adduct instability), employ molecular docking guided by mass spectrometry data. For example, the saFabH active site (PDB: 3IL7) can be modeled with the compound to predict binding modes and hydrogen-bonding interactions (e.g., with N268) .

Q. What are the implications of reversible inhibition by DTT in FabH inhibition assays?

The covalent adduct is reversible under reducing conditions, which may lead to underestimation of inhibition potency. Use non-reducing buffers in enzymatic assays and validate results with complementary techniques like fluorescence-based activity assays or thermal shift analysis .

Q. How does alkaline hydrolysis affect the detection of modified cysteine residues (e.g., conversion to dehydroalanine)?

During proteomic analysis, alkaline conditions can hydrolyze the C112-HR45 adduct to dehydroalanine (Dha), complicating detection. To mitigate, perform digestions under neutral pH and use soft ionization mass spectrometry (e.g., MALDI-TOF) to preserve labile modifications .

Q. What strategies differentiate specific FabH inhibition from non-specific interactions with cysteine-dependent enzymes?

Test the compound against enzymes with structurally distinct active sites (e.g., ecMurA vs. saFabH). Use competitive assays with thiol-reacting probes (e.g., NEM) and compare IC50 values across isoforms. For example, saFabH (IC50 = 156 nM) is more sensitive than ecFabH (IC50 = 2.0 μM), highlighting isoform-specific potency .

Q. How should researchers optimize IC50 determinations for different bacterial FabH isoforms?

Account for enzymatic activity variations between isoforms (e.g., Gram-positive vs. Gram-negative). Use recombinant enzymes with standardized malonyl-ACP substrates and measure initial reaction rates via spectrophotometry. Include positive controls like thiolactomycin (TLM) for validation .

Q. What methodological challenges arise when studying off-target effects in multi-enzyme systems?

The compound’s α,β-unsaturated dithiolone structure makes it a potential pan-assay interference (PAIN) compound. Perform counter-screens against non-target cysteine-dependent enzymes (e.g., ecMurA) and use proteome-wide profiling (e.g., activity-based protein profiling) to identify non-specific interactions .

Data Contradiction Analysis

Q. How can conflicting reports about the compound’s mode of action be resolved?

Early studies speculated non-covalent inhibition due to unstable adducts under MS conditions. Re-evaluate using freshly prepared enzyme-inhibitor complexes and advanced MS workflows (e.g., native MS or HDX-MS) to capture transient modifications. Cross-validate with enzymatic activity loss over time .

Retrosynthesis Analysis